molecular formula C6H8N2O2 B2447737 (3-Methoxypyridazin-4-yl)methanol CAS No. 1591827-03-0

(3-Methoxypyridazin-4-yl)methanol

Cat. No.: B2447737
CAS No.: 1591827-03-0
M. Wt: 140.142
InChI Key: MYRACUIRKNOXQE-UHFFFAOYSA-N
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Description

(3-Methoxypyridazin-4-yl)methanol: is an organic compound with the molecular formula C6H8N2O2 . It is characterized by a pyridazine ring substituted with a methoxy group at the third position and a hydroxymethyl group at the fourth position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

(3-methoxypyridazin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-5(4-9)2-3-7-8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRACUIRKNOXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591827-03-0
Record name (3-METHOXYPYRIDAZIN-4-YL)METHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyridazin-4-yl)methanol typically involves the reaction of 3-methoxypyridazine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyridazin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: The major products include 3-methoxypyridazine-4-carboxaldehyde and 3-methoxypyridazine-4-carboxylic acid.

    Reduction: The major products include 3-methoxypyridazine-4-methanol and 3-methoxypyridazine-4-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Methoxypyridazin-4-yl)methanol has been investigated for its pharmacological properties, particularly as an inhibitor of specific enzymes and receptors:

  • Enzyme Inhibition : It shows potential as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in cancer therapy by sensitizing tumor cells to chemotherapy and radiation treatments .
Compound Target Effectiveness
This compoundDNA-PKPotent inhibition in vitro and in vivo

Biological Research

In biological studies, this compound serves as a model for exploring interactions between piperazine derivatives and various biological targets. Its unique structure allows researchers to study its pharmacokinetics and pharmacodynamics, facilitating the development of new therapeutic agents.

Material Science

The compound is also being explored for its utility in the synthesis of advanced materials. Its stable chemical structure makes it suitable for developing polymers and resins, which can be utilized in various industrial applications.

Cancer Treatment

A study highlighted the use of this compound in enhancing the efficacy of chemotherapeutic agents against cancer cells. By inhibiting DNA-PK activity, the compound was shown to increase the sensitivity of cancer cells to treatment, providing a promising avenue for developing combination therapies .

Neuropharmacology

Research has indicated that this compound can interact with neurotransmitter receptors, potentially leading to alterations in neurotransmitter release and signal transduction pathways. This interaction suggests its utility in neuropharmacological studies aimed at understanding mental health disorders.

Mechanism of Action

The mechanism of action of (3-Methoxypyridazin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (3-Hydroxypyridazin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-Methylpyridazin-4-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.

    (3-Chloropyridazin-4-yl)methanol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: (3-Methoxypyridazin-4-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(3-Methoxypyridazin-4-yl)methanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development and therapeutic applications.

The synthesis of this compound typically involves the reaction of 3-methoxypyridazine with formaldehyde under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base and sodium borohydride as a reducing agent. The reaction proceeds through the formation of an intermediate that is subsequently reduced to yield the desired product.

Key Reaction Pathways

  • Oxidation : The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction : The compound can be reduced to form various alcohols or amines.
  • Substitution : The methoxy group can undergo nucleophilic substitution reactions with various functional groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these proteins, leading to various biological effects such as antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It appears to interfere with cell proliferation pathways, particularly those involving the Hippo signaling pathway, which is crucial in regulating cell growth and apoptosis. Inhibition of this pathway may lead to reduced tumor growth in certain cancer types .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study published in Molecular Cancer Therapeutics demonstrated that this compound could potentiate the effects of existing chemotherapeutic agents in cancer cell lines, suggesting its potential as an adjunct therapy .
  • Antimicrobial Efficacy Study : Another research article indicated that this compound showed promising results against resistant strains of bacteria that are typically difficult to treat with conventional antibiotics. The study highlighted its mechanism involving disruption of bacterial cell wall synthesis .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure DifferencesBiological Activity
(3-Hydroxypyridazin-4-yl)methanolHydroxyl group instead of methoxyModerate antibacterial
(3-Methylpyridazin-4-yl)methanolMethyl group instead of methoxyLower anticancer activity
(3-Chloropyridazin-4-yl)methanolChlorine atom instead of methoxyLimited bioactivity

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